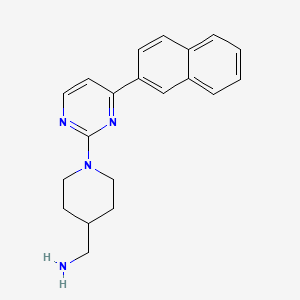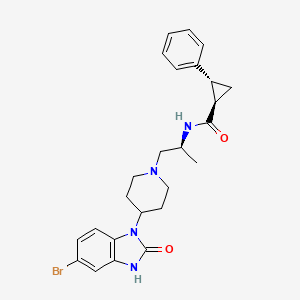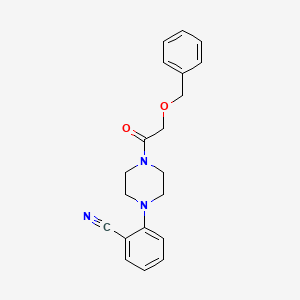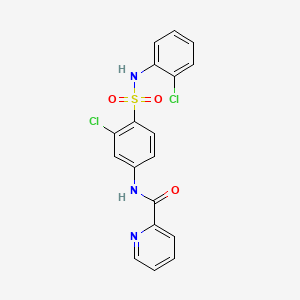
WAY-262611
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-262611 est un composé chimique reconnu pour son activité spécifique en tant qu'inhibiteur de l'enzyme Dickkopf-1 (DKK1), qui antagonise naturellement la voie de signalisation Wnt . Cette voie est essentielle pour les processus cellulaires, notamment la prolifération, la différenciation et la migration . This compound a démontré des effets thérapeutiques sur des maladies telles que l'ostéoporose et la maladie inflammatoire de l'intestin en activant la voie Wnt/β-caténine .
Analyse Biochimique
Biochemical Properties
The compound (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interacts with the Wnt β-catenin cellular messaging system This system is crucial for various cellular processes, including cell growth, differentiation, and homeostasis
Cellular Effects
In cellular processes, (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine has been shown to influence cell function by interacting with the Wnt β-catenin pathway . This pathway plays a key role in cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine involves its interaction with the Wnt β-catenin pathway . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression. The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
It has been observed to show a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration .
Dosage Effects in Animal Models
In animal models, the effects of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine have been observed to vary with different dosages . It has shown a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats .
Metabolic Pathways
It is known to interact with the Wnt β-catenin pathway , which is involved in various metabolic processes.
Méthodes De Préparation
La synthèse de WAY-262611 implique la réaction de la 1-(4-(2-naphtalényl)-2-pyrimidinyl)pipéridin-4-yl)méthanamine avec divers réactifs dans des conditions spécifiques . Le composé est généralement préparé dans une solution de 0,5 % de méthylcellulose/2 % de Tween-80 pour l'administration orale dans les études animales .
Analyse Des Réactions Chimiques
WAY-262611 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les voies de réaction détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction impliquant this compound sont moins courantes.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les groupes pyrimidinyl et pipéridinyl.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Enquêté pour ses effets sur la prolifération, la différenciation et la migration cellulaires.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie Wnt/β-caténine.
Mécanisme d'action
Le mécanisme d'action de this compound implique l'inhibition de DKK1, ce qui améliore l'activité de signalisation Wnt . En bloquant DKK1, this compound facilite l'activation de la voie Wnt/β-caténine, conduisant à une activité transcriptionnelle accrue des gènes cibles de Wnt . Cet effet est important pour l'étude des processus cellulaires tels que la différenciation et le rôle des voies de signalisation dans le développement cellulaire .
Applications De Recherche Scientifique
WAY-262611 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt/β-catenin signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and migration.
Medicine: Demonstrated therapeutic effects on diseases such as osteoporosis and inflammatory bowel disease.
Industry: Utilized in the development of new therapeutic agents targeting the Wnt/β-catenin pathway.
Mécanisme D'action
The mechanism of action of WAY-262611 involves inhibiting DKK1, thereby enhancing Wnt signaling activity . By blocking DKK1, this compound facilitates the activation of the Wnt/β-catenin pathway, leading to increased transcriptional activity of Wnt target genes . This effect is significant for studying cellular processes such as differentiation and the role of signaling pathways in cellular development .
Comparaison Avec Des Composés Similaires
WAY-262611 est unique dans son inhibition spécifique de DKK1 et son activation de la voie Wnt/β-caténine . Des composés similaires comprennent :
XAV939 : Un inhibiteur de tankyrase qui stabilise l'axine et antagonise la signalisation Wnt.
IWR-1 : Un inhibiteur de la réponse Wnt qui stabilise l'axine et favorise la dégradation de la β-caténine.
LGK974 : Un inhibiteur de porc-épic qui bloque la sécrétion des ligands Wnt.
Ces composés ciblent également la voie de signalisation Wnt mais par des mécanismes différents, soulignant l'unicité de this compound dans son inhibition spécifique de DKK1 .
Propriétés
IUPAC Name |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLITPHIARVDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interact with the Wnt signaling pathway to affect bone formation?
A1: The research paper focuses on the discovery and preclinical development of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, identified as WAY-262611. This compound acts as a "wingless agonist," meaning it activates the Wnt signaling pathway. [] The Wnt pathway, particularly its beta-catenin dependent branch, plays a crucial role in regulating bone formation. [] While the specific interaction mechanism of this compound with the Wnt pathway isn't detailed in the provided abstract, its characterization as a "wingless agonist" suggests it mimics the action of Wnt ligands. This, in turn, likely leads to the stabilization and activation of beta-catenin, a protein that regulates gene expression and ultimately promotes bone formation. The study demonstrates that this compound, when administered orally to ovariectomized rats, successfully increased the rate of trabecular bone formation in a dose-dependent manner. [] This highlights its potential as a therapeutic agent for bone disorders characterized by low bone mass or impaired bone formation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B611721.png)




![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)


![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B611737.png)

